2′-Deoxyadenosine-5′-triphosphate trisodium salt (dATP-Na₃) serves as an essential substrate for DNA-dependent DNA polymerases and reverse transcriptases. Its molecular structure—comprising adenine linked to deoxyribose and three phosphate groups—allows selective recognition by enzymatic active sites. DNA polymerases incorporate dATP opposite thymine in DNA templates via specific hydrogen bonding (A-T base pairing), while reverse transcriptases use dATP to synthesize complementary DNA (cDNA) from RNA templates. The sodium salt formulation (CAS 54680-12-5) enhances solubility and stability in aqueous buffers, facilitating high-fidelity enzymatic reactions [1] [3] [9].
Kinetic studies reveal that polymerase specificity for dATP depends on:
Table 1: Physicochemical Properties of dATP Trisodium Salt
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃ |
Molecular Weight | 557.13 g/mol |
CAS Number | 54680-12-5 |
Appearance | Colorless liquid or white solid |
Storage Conditions | -20°C, desiccated |
λₘₐₓ (UV Absorption) | 259 nm (ε = 15.1 L·mmol⁻¹·cm⁻¹) |
dATP-Na₃ contributes to DNA replication fidelity through two primary mechanisms:
Notably, dATP acts as a noncompetitive inhibitor of ribonucleotide reductase (RNR), regulating deoxynucleotide production to maintain balanced dNTP pools. This feedback inhibition prevents dATP overaccumulation, which could otherwise force misincorporation during replication [9].
Table 2: DNA Polymerases Utilizing dATP Trisodium Salt
Polymerase | Function | dATP-Dependent Process |
---|---|---|
Taq DNA Polymerase | PCR amplification | Template-directed DNA synthesis |
T7 DNA Polymerase | Sanger sequencing | Chain termination incorporation |
Reverse Transcriptase | cDNA synthesis | RNA-templated DNA elongation |
DNA Pol δ | Eukaryotic replication | Leading/lagging strand synthesis |
Terminal Transferase | TUNEL assays | 3′-end labeling of DNA fragments |
In translesion synthesis (TLS), specialized DNA polymerases incorporate dATP opposite damaged bases to bypass replication blocks:
dATP-Na₃ also regulates apoptosome formation by binding apoptotic protease-activating factor-1 (Apaf-1), triggering caspase activation in programmed cell death. This non-replicative function underscores its versatility beyond DNA synthesis [1] [5].
Table 3: dATP in Translesion Synthesis and DNA Repair
Pathway | Enzyme Involved | dATP Function |
---|---|---|
Translesion Synthesis | Pol η, Pol κ | Incorporation opposite damaged bases |
TUNEL Assay | Terminal Transferase | Template-independent end-labeling |
Apoptosome Formation | Apaf-1 | Oligomerization cofactor for caspase activation |
Mitochondrial DNA Repair | Pol γ | Error-prone bypass of oxidative lesions |
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